molecular formula C17H36GeN2 B1201630 Spirogermanium CAS No. 41992-23-8

Spirogermanium

货号: B1201630
CAS 编号: 41992-23-8
分子量: 341.1 g/mol
InChI 键: PWMYMKOUNYTVQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

螺锗是一种具有独特氮杂螺环结构的有机锗化合物。它于 1974 年首次合成,此后一直被研究其潜在的抗癌特性。 与许多其他抗癌剂不同,螺锗以其缺乏骨髓毒性而著称,这使其成为进一步研究和临床应用的有希望的候选药物 .

准备方法

合成路线和反应条件: 螺锗是通过一系列涉及锗和有机化合物的化学反应合成的。合成通常涉及在受控条件下使四氯化锗与有机配体反应以形成氮杂螺环结构。 反应条件,如温度、压力和溶剂,经过仔细优化,以确保最终产物的产率和纯度高 .

工业生产方法: 螺锗的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数以保持一致性和质量。 最终产物使用结晶和色谱等技术进行纯化以去除任何杂质 .

化学反应分析

反应类型: 螺锗经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其特定应用的性能至关重要 .

常用试剂和条件:

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生二氧化锗,而还原可以产生各种有机锗衍生物 .

科学研究应用

Cancer Treatment

Spirogermanium was investigated for its efficacy against various cancers, including:

  • Malignant Lymphoma
  • Ovarian Cancer
  • Breast Cancer
  • Large Bowel Cancer
  • Prostatic Cancer

Clinical studies indicated that this compound exhibited cytotoxic activity against several human tumor cell lines in vitro. However, its clinical effectiveness has been inconsistent, leading to its discontinuation in many therapeutic protocols due to high toxicity and low response rates .

Case Study Insights :

  • A Phase II study involving 39 patients with advanced malignancies reported no significant antitumor activity. However, transient neurological symptoms were noted in 39% of participants .
  • Another study highlighted that this compound demonstrated activity against specific tumor types in animal models but failed to show consistent results in human trials .

Antiarthritic and Immunoregulatory Activities

Research has indicated that this compound may possess antiarthritic properties. In animal models, it reduced inflammatory lesions in adjuvant arthritic rats when administered before or after the onset of arthritis . However, these findings require further validation through rigorous clinical trials.

Toxicity Profile

Despite its potential applications, this compound has been associated with several adverse effects:

  • Common Side Effects : Weight loss, nausea, vomiting, fatigue, muscle weakness.
  • Serious Adverse Effects : Neurological toxicity (e.g., dizziness, ataxia), renal and hepatic toxicity have not been reported but concerns remain due to its heavy metal composition .

Summary of Clinical Findings

Study TypeFindingsNotes
Phase II TrialsLimited antitumor activity; transient neurological symptoms observedHigh toxicity led to discontinuation in further studies
In Vitro StudiesCytotoxic activity against human tumor cell lines; effective at concentrations toxic to neuronsRequires caution in therapeutic use
Animal StudiesActivity against certain tumors (e.g., Walker 256 sarcoma)No consistent results in human trials

作用机制

螺锗通过抑制细胞中 DNA、RNA 和蛋白质的合成发挥作用。这种抑制会破坏细胞过程并导致细胞死亡,尤其是在快速分裂的肿瘤细胞中。 该化合物独特的结构使其能够与特定的分子靶标相互作用,包括参与核酸合成和修复的酶 .

类似化合物:

螺锗的独特性: 螺锗因其独特的氮杂螺环结构和缺乏骨髓毒性而脱颖而出。

相似化合物的比较

Uniqueness of Spirogermanium: this compound stands out due to its unique azaspiran structure and lack of bone marrow toxicity.

生物活性

Spirogermanium, an organogermanium compound with a novel heterocyclic structure, has been investigated primarily for its anticancer properties. Its chemical designation is NSC 192965, and it is known for its ability to inhibit DNA, RNA, and protein synthesis in tumor cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, clinical trials, and potential therapeutic applications.

The precise mechanism by which this compound exerts its effects remains partially understood. However, it has been established that:

  • Inhibition of Synthesis : this compound inhibits the synthesis of DNA, RNA, and proteins, with protein synthesis being the most affected .
  • Cytotoxicity : The compound exhibits cytotoxic activity against various human tumor cell lines at concentrations around 1 μg/ml. Notably, it also shows toxicity to cultured rat neurons at similar concentrations .
  • Non-Specificity : Unlike many chemotherapeutic agents, this compound does not display phase or cell cycle specificity in its action .

In Vitro Studies

Research has demonstrated that this compound is cytotoxic to several human cancer cell lines. Key findings include:

  • Cell Line Sensitivity : this compound was effective against human myeloid leukemia cell line K562 and other tumor cells. The drug's cytotoxicity was temperature-dependent and more pronounced in logarithmically growing cells compared to quiescent cultures .
  • Survival Curves : The survival curves for treated cells revealed a steep exponential decline in viability with increasing drug concentrations .

In Vivo Studies

In vivo studies have shown mixed results regarding the efficacy of this compound:

  • Animal Models : It demonstrated activity against certain implanted tumors in rats, such as Walker 256 sarcoma and 13762 mammary adenocarcinoma. However, it lacked antitumor activity in standard murine models like L 1210 leukemia and B16 melanoma .
  • Clinical Trials : Phase I and II trials indicated that this compound could be administered safely at doses ranging from 80 to 300 mg/m² without significant bone marrow toxicity, although moderate CNS toxicity was noted as a dose-limiting factor .

Clinical Applications

This compound has been evaluated for its potential in treating various cancers:

  • Types of Cancer : Clinical studies have reported activity against malignant lymphoma, ovarian cancer, breast cancer, large bowel cancer, and prostate cancer .
  • Dosage Regimens : The drug has been administered via infusion three times a week, with ongoing investigations into continuous infusion schedules for enhanced efficacy .

Case Studies

A review of case studies involving this compound provides insight into its clinical application:

  • Case Study Examples : Some patients showed partial responses to treatment with this compound in combination with other therapies. However, overall response rates were modest, leading to the eventual abandonment of further clinical development due to limited efficacy compared to existing therapies .

Summary of Findings

Aspect Details
Chemical Structure Organogermanium compound (NSC 192965)
Mechanism of Action Inhibits DNA/RNA/protein synthesis; non-specific cytotoxicity
In Vitro Efficacy Cytotoxic to various tumor cell lines; temperature-dependent sensitivity
In Vivo Efficacy Active against specific tumors in rats; mixed results in murine models
Clinical Trials Evaluated for multiple cancers; safe dosing established
Toxicity Profile Moderate CNS toxicity; no significant bone marrow toxicity

属性

CAS 编号

41992-23-8

分子式

C17H36GeN2

分子量

341.1 g/mol

IUPAC 名称

3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H36GeN2/c1-5-18(6-2)11-8-17(9-12-18)10-15-20(16-17)14-7-13-19(3)4/h5-16H2,1-4H3

InChI 键

PWMYMKOUNYTVQN-UHFFFAOYSA-N

SMILES

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC

规范 SMILES

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC

Key on ui other cas no.

41992-23-8

相关CAS编号

41992-22-7 (di-hydrochloride)

同义词

NSC 192965
NSC-192965
spirogermanium
spirogermanium dihdyrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirogermanium
Reactant of Route 2
Spirogermanium
Reactant of Route 3
Spirogermanium
Reactant of Route 4
Spirogermanium
Reactant of Route 5
Spirogermanium
Reactant of Route 6
Spirogermanium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。